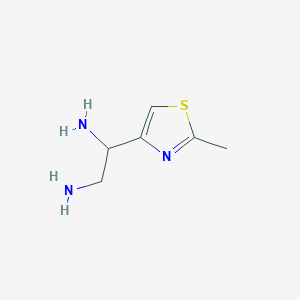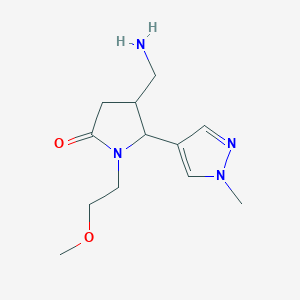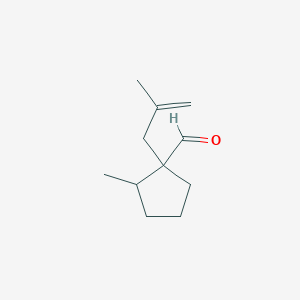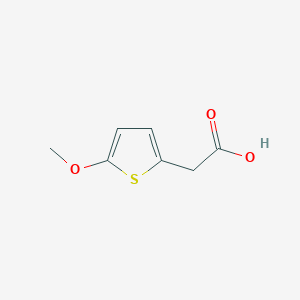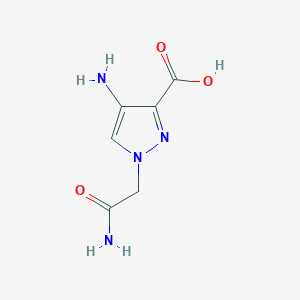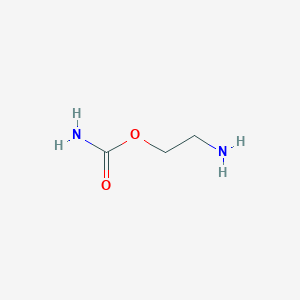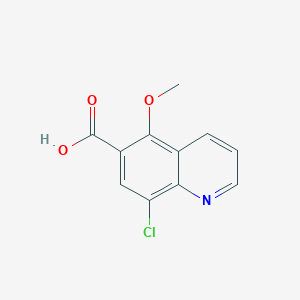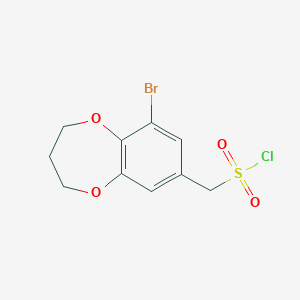
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10BrClO4S. It is known for its unique structure, which includes a bromine atom, a methanesulfonyl chloride group, and a benzodioxepin ring system. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
化学反応の分析
Types of Reactions
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acids .
科学的研究の応用
(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl chloride group can react with nucleophilic sites on proteins, leading to the modification or inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonate
- (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonamide
- (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonic acid
Uniqueness
Compared to similar compounds, (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is unique due to its methanesulfonyl chloride group, which provides distinct reactivity and applications. This group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological studies .
特性
分子式 |
C10H10BrClO4S |
|---|---|
分子量 |
341.61 g/mol |
IUPAC名 |
(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H10BrClO4S/c11-8-4-7(6-17(12,13)14)5-9-10(8)16-3-1-2-15-9/h4-5H,1-3,6H2 |
InChIキー |
YKJJTUCPBHBKBO-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C(=CC(=C2)CS(=O)(=O)Cl)Br)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


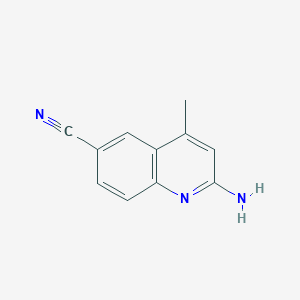
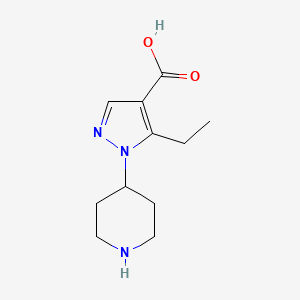
![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
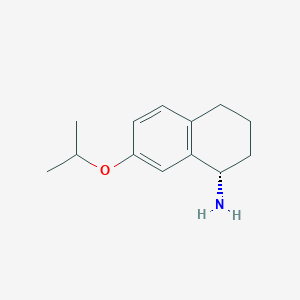
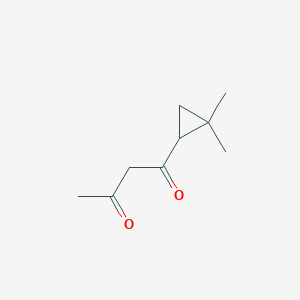
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
